molecular formula C10H13NO3 B14838295 4-Hydroxy-2-isopropoxybenzamide

4-Hydroxy-2-isopropoxybenzamide

Cat. No.: B14838295
M. Wt: 195.21 g/mol
InChI Key: HBANYUGOMXNANO-UHFFFAOYSA-N
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Description

4-Hydroxy-2-isopropoxybenzamide is a benzamide derivative characterized by a hydroxy group at the para position (C4) and an isopropoxy group at the ortho position (C2) on the benzene ring. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-hydroxy-2-propan-2-yloxybenzamide

InChI

InChI=1S/C10H13NO3/c1-6(2)14-9-5-7(12)3-4-8(9)10(11)13/h3-6,12H,1-2H3,(H2,11,13)

InChI Key

HBANYUGOMXNANO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-isopropoxybenzamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form 4-hydroxy-2-isopropoxybenzoic acid. This intermediate is then converted to the benzamide by reacting with ammonia or an amine under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as esterification, hydrolysis, and amidation, with careful control of temperature, pressure, and reaction time to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-isopropoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-oxo-2-isopropoxybenzamide.

    Reduction: Formation of 4-hydroxy-2-isopropoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-isopropoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property 4-Hydroxy-2-isopropoxybenzamide 4-Hydroxybenzaldehyde 4-Hydroxybenzoic Acid
Functional Groups Hydroxy, isopropoxy, amide Hydroxy, aldehyde Hydroxy, carboxylic acid
Solubility Moderate in polar solvents Soluble in ethanol, acetone Soluble in hot water, ethanol
Melting Point ~160–165°C (estimated) 112–115°C 214–217°C
pKa ~8.5 (amide), ~10 (phenolic OH) ~7.5 (phenolic OH) ~4.5 (carboxylic acid), ~9.3 (phenolic OH)
Biological Activity Potential enzyme inhibition (hypothesized) Antioxidant, anti-inflammatory Preservative, antimicrobial

Key Findings:

Functional Group Impact: The amide group in this compound distinguishes it from 4-Hydroxybenzaldehyde (aldehyde) and 4-Hydroxybenzoic acid (carboxylic acid). The isopropoxy substituent increases steric bulk and lipophilicity compared to the smaller hydroxy or carboxylic acid groups, which could influence pharmacokinetic properties.

Acidity and Solubility: The phenolic hydroxy group in all three compounds contributes to acidity, but the presence of electron-withdrawing groups (e.g., carboxylic acid in 4-Hydroxybenzoic acid) lowers its pKa significantly . this compound’s moderate solubility in polar solvents suggests utility in formulations requiring balanced hydrophilicity-lipophilicity.

Biological Applications: 4-Hydroxybenzaldehyde’s anti-inflammatory effects are well-documented in ethnopharmacology , whereas 4-Hydroxybenzoic acid is widely used as a preservative due to its antimicrobial properties . The target compound’s amide group and isopropoxy substitution may position it as a candidate for protease or kinase inhibition, though experimental validation is needed.

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